2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone
Overview
Description
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone: is a chemical compound with the molecular formula C11H9BrO2 and a molecular weight of 253.092 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been found to interact with tubulin, a protein that plays a crucial role in cell division .
Mode of Action
It’s known that benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives have been shown to induce apoptosis in certain cell lines, suggesting they may affect pathways related to cell survival and death .
Result of Action
Similar benzofuran derivatives have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, to modulate their activity. For instance, it has been shown to inhibit the activity of tubulin, a protein that is crucial for cell division . This interaction leads to the disruption of microtubule formation, which is essential for mitosis and other cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces apoptosis in leukemia cells, such as K562 and MOLT-4 cells . It also affects the generation of reactive oxygen species (ROS) and the secretion of interleukin-6 (IL-6), which are critical factors in cellular stress responses and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can modulate the levels of ROS and IL-6, further influencing cellular functions and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, which can have downstream effects on cellular functions and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its molecular targets effectively and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone typically involves the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general synthetic route can be summarized as follows:
Starting Material: 1-(3-methyl-1-benzofuran-2-yl)ethanone.
Reagent: Bromine (Br2).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted benzofuran derivatives.
Reduction: 2-Hydroxy-1-(3-methyl-1-benzofuran-2-yl)ethanol.
Oxidation: 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)acetic acid.
Scientific Research Applications
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-(2-benzofuran-2-yl)ethanone: Similar structure but different substitution pattern on the benzofuran ring.
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethanone: Similar structure with a different position of the methyl group.
Uniqueness
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIYMVMYGFMFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397271 | |
Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67382-14-3 | |
Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.